(S)-1-(2,5-Difluorophenyl)ethanamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Chiral Amines in Modern Organic Synthesis and Advanced Materials Science
Chiral amines are organic compounds containing an amine group attached to a chiral center, making them non-superimposable on their mirror images. openaccessgovernment.org These molecules are fundamental building blocks and catalysts in numerous scientific fields.
Chiral amines are indispensable in modern organic synthesis, primarily for the creation of complex, enantiomerically pure molecules. researchgate.netresearchgate.net Their applications are extensive and varied:
Asymmetric Catalysis : Chiral amines and their derivatives are widely used as organocatalysts to facilitate a variety of chemical transformations, such as Aldol, Mannich, and Diels-Alder reactions. alfachemic.com They can form chiral iminium or enamine intermediates, which effectively control the stereochemical outcome of a reaction. alfachemic.com
Building Blocks for Pharmaceuticals : A significant percentage of commercial drugs contain chiral amine functionalities as core structural motifs. openaccessgovernment.orgresearchgate.netnih.gov These amines serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), influencing their efficacy and interaction with biological targets. openaccessgovernment.orgacs.org
Resolving Agents : Due to their basic nature, chiral amines can react with racemic mixtures of acids to form diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation and the isolation of a single enantiomer of the acid. sigmaaldrich.commerckmillipore.com
Ligands for Metal Catalysts : Chiral amines are often incorporated into the structure of ligands for transition metal catalysts. These chiral ligand-metal complexes are pivotal in asymmetric hydrogenation and other enantioselective transformations. acs.org
The influence of chiral amines extends into materials science, where the precise three-dimensional arrangement of molecules dictates the macroscopic properties of a material. rijournals.com They are integral to the development of:
Chiral Polymers : The incorporation of chiral amines into polymer chains can induce helical structures and other complex three-dimensional architectures. These materials are investigated for applications in chiral separations, sensing, and optics.
Liquid Crystals : The stereochemistry of molecules, including chiral amines, is a critical factor in the formation of liquid crystalline phases. These materials are essential for display technologies and advanced optical devices.
| Application Area | Specific Role of Chiral Amines | Examples of Reactions/Materials |
| Organic Synthesis | Asymmetric Catalysts, Synthetic Building Blocks, Resolving Agents, Chiral Ligands | Mannich reaction, Diels-Alder reaction, Synthesis of APIs, Asymmetric hydrogenation |
| Materials Science | Inducing Chirality in Macromolecules | Chiral Polymers, Liquid Crystals |
Importance of Stereochemistry and Enantiomeric Purity in Chemical Research
Stereochemistry is a branch of chemistry that focuses on the three-dimensional arrangement of atoms within molecules. rijournals.comwikipedia.org For a molecule like (S)-1-(2,5-Difluorophenyl)ethanamine, its specific spatial configuration, denoted by the "(S)" designation, is not a trivial detail but a defining characteristic that governs its physical, chemical, and biological properties. rijournals.com
The concept of chirality is central to stereochemistry. A molecule is chiral if it is not superimposable on its mirror image. These non-superimposable mirror images are called enantiomers. openaccessgovernment.org
| Property | Enantiomers | Diastereomers |
| Definition | Stereoisomers that are non-superimposable mirror images. | Stereoisomers that are not mirror images of each other. |
| Physical Properties (in achiral environment) | Identical (e.g., boiling point, solubility) | Different |
| Optical Activity | Rotate plane-polarized light in equal but opposite directions. | Different |
| Biological Activity | Can differ significantly. | Can differ significantly. |
The significance of stereochemistry is profoundly evident in the pharmaceutical industry. The biological systems in the human body, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a drug can interact with these systems in dramatically different ways. openaccessgovernment.orgmhmedical.com One enantiomer may produce a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. openaccessgovernment.org The thalidomide tragedy of the 1950s and 1960s is a stark example, where one enantiomer was an effective sedative while the other was found to be a potent teratogen. wikipedia.org
Given the differing activities of enantiomers, enantiomeric purity is a critical parameter in chemical research and development. libretexts.orgnih.gov It is a measure of the extent to which one enantiomer is present in a sample compared to the other. This is often expressed as enantiomeric excess (ee) , calculated as the percentage difference between the two enantiomers. wikipedia.orgucalgary.ca
A racemic mixture contains equal amounts of both enantiomers and has an ee of 0%. wikipedia.orgucalgary.ca
An enantiomerically pure sample contains only one enantiomer and has an ee of 100%. wikipedia.orgquora.com
Achieving high enantiomeric purity is a primary goal in asymmetric synthesis, ensuring that a final product, such as a drug, has the desired activity and is free from the potentially detrimental effects of the other enantiomer. wikipedia.org Various analytical techniques, including chiral chromatography and NMR spectroscopy with chiral solvating agents, are used to determine the enantiomeric purity of a sample. libretexts.orgwikipedia.org
Structural and Electronic Attributes of the 2,5 Difluorophenyl Moiety in Chemical Reactivity
Enantioselective Synthesis Approaches
The core challenge in synthesizing (S)-1-(2,5-Difluorophenyl)ethanamine lies in the stereoselective creation of the chiral center. Enantioselective synthesis aims to produce the desired (S)-enantiomer in high excess over its (R)-counterpart. This is primarily achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer.
Asymmetric Reduction of Prochiral Imines and Ketones
A prevalent and highly effective strategy for the synthesis of this compound is the asymmetric reduction of a prochiral precursor, typically 2',5'-difluoroacetophenone (B32684) or its corresponding imine. In this approach, a chiral catalyst facilitates the addition of a hydride to the carbonyl or imine group in a stereocontrolled manner.
Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones and imines. These methods utilize transition metal complexes with chiral ligands as catalysts. The development of novel and efficient chiral catalysts is a continuous area of research.
Ruthenium, rhodium, and iridium-based catalysts, often in combination with chiral diamine or phosphine (B1218219) ligands, have demonstrated high efficacy in these transformations. For the synthesis of this compound, catalysts are typically screened for their ability to reduce 2',5'-difluoroacetophenone or its N-substituted imines with high enantioselectivity. The choice of ligand, metal precursor, and reaction conditions, such as hydrogen pressure, temperature, and solvent, are critical for achieving optimal results.
For instance, Noyori-type catalysts, which are ruthenium complexes with a chiral diamine and a diphosphine ligand, are well-known for their high activity and enantioselectivity in the hydrogenation of ketones. The specific catalyst system is often tailored to the substrate to maximize the enantiomeric excess (ee) of the desired amine.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Ru-TsDPEN | Acetophenone Derivatives | Chiral Alcohols | Up to 99% | High |
| Ir-Diamine Complexes | Phenylglyoxylate Methyl Ester | Chiral Alcohols | Up to 68% | High |
| Polymeric Ru-BINAP | Acetophenone | Chiral Alcohols | Quantitative | High |
This table presents representative data for asymmetric hydrogenation and transfer hydrogenation of ketones, demonstrating the potential of these methods for synthesizing chiral amines like this compound.
Borane (B79455) reagents, in conjunction with chiral catalysts or auxiliaries, offer a valuable alternative for the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prominent example of this approach. This method is known for its high enantioselectivity and predictable stereochemical outcome.
In the context of synthesizing this compound, 2',5'-difluoroacetophenone would be treated with a borane source, such as borane-dimethyl sulfide (B99878) (BMS) or catecholborane, in the presence of a catalytic amount of a chiral oxazaborolidine. The chiral catalyst coordinates to the borane and the ketone, forming a rigid transition state that directs the hydride delivery to one face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantiopurity. This alcohol can then be converted to the desired amine.
The choice of the chiral amino alcohol used to prepare the oxazaborolidine catalyst is crucial for achieving high enantioselectivity. Various chiral amino alcohols have been developed and screened for their effectiveness in the reduction of different ketones.
| Chiral Catalyst/Auxiliary | Substrate | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) |
| Chiral Oxazaborolidine (Itsuno's reagent) | Acetophenone oxime O-methyl ether | Borane | (S)-amine | 99% |
| Polymer-supported Chiral Amino Alcohol | Aromatic Ketones | Borane | (S)-alcohol | Up to 97% |
| Chiral Mercapto-alcohols | Aromatic Ketones | Borane | S-alcohol or R-alcohol | 20-72% |
This table illustrates the effectiveness of borane-mediated asymmetric reductions with various chiral catalysts, which is a viable route for the synthesis of this compound.
In recent years, there has been a growing interest in developing metal-free reduction methods to avoid the use of potentially toxic and expensive heavy metals. These processes often rely on organocatalysts or stoichiometric organic hydrides. For the synthesis of chiral amines, metal-free reductive amination of ketones is a promising strategy.
Brønsted acids can be employed to activate imines or their precursors, facilitating their reduction. While this section of the outline mentions amine methylation, the core focus remains on the synthesis of the primary amine this compound. However, the principles of Brønsted acid catalysis are relevant to the formation of the imine intermediate in reductive amination.
Chiral Pool and Chiral Auxiliary-Based Synthetic Routes
Another powerful strategy for asymmetric synthesis involves the use of readily available chiral molecules from nature, known as the "chiral pool," or the temporary attachment of a chiral molecule, an "auxiliary," to a prochiral substrate. wikipedia.org
The chiral pool approach would involve starting with a readily available enantiomerically pure compound, such as an amino acid, and chemically transforming it into this compound. This method leverages the existing chirality of the starting material to build the desired chiral center.
In a chiral auxiliary-based synthesis, a prochiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. wikipedia.org The chiral auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. harvard.edu For the synthesis of this compound, an appropriate prochiral substrate would be derivatized with a chiral auxiliary, followed by a diastereoselective transformation to introduce the amine group, and subsequent removal of the auxiliary.
| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio |
| Evans Oxazolidinone | Aldol Reaction | High |
| Pseudoephedrine | Alkylation | High |
| 1-(2,4,6-triisopropylphenyl)ethylamine | Reductive Coupling | High |
This table showcases common chiral auxiliaries and their application in achieving high diastereoselectivity in various reactions, a strategy applicable to the synthesis of this compound. nih.gov
Diastereoselective Transformations Leading to Chiral Fluoroalkylated Amine Scaffolds
This approach focuses on creating the desired stereochemistry through diastereoselective reactions on substrates that already contain one or more chiral centers. While the target molecule, this compound, has only one stereocenter, this strategy can be employed by introducing a temporary chiral element to the molecule.
For instance, a chiral auxiliary can be used to create a diastereomeric intermediate. Subsequent reactions on this intermediate will be influenced by the existing stereocenter of the auxiliary, leading to the formation of one diastereomer in preference to the other. After the desired stereochemistry is established, the auxiliary is removed. This method is particularly useful for constructing molecules with multiple stereocenters, but the principles of diastereoselective control are fundamental to many asymmetric synthetic strategies.
Racemic Synthesis and Chiral Resolution Methodologies
The most common industrial approach to synthesizing chiral amines like this compound involves the initial production of a racemic mixture, followed by the separation of the desired enantiomer. This pathway is often more cost-effective and scalable than direct asymmetric synthesis.
Reductive amination is a highly versatile and widely used method for preparing amines from carbonyl compounds. wikipedia.org In this context, the racemic precursor, 1-(2,5-difluorophenyl)ethanamine (B1598663), is synthesized from 2,5-difluoroacetophenone. The process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the target amine. wikipedia.org
Several protocols are employed for this transformation:
Leuckart Reaction: This classical method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction requires high temperatures, typically between 120°C and 165°C. wikipedia.org While it is a one-pot procedure, the harsh conditions can sometimes lead to side products. mdpi.com
Catalytic Hydrogenation: This method involves the reaction of the ketone with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). nih.govfrontiersin.org It is a cleaner method but requires specialized high-pressure equipment.
Hydride Reducing Agents: The use of hydride reagents is a common and milder alternative. An imine is pre-formed or generated in situ from 2,5-difluoroacetophenone and ammonia, followed by reduction. Sodium borohydride (B1222165) (NaBH₄) can be used, but more specialized reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) are often preferred as they are more selective and can be used in one-pot procedures under mildly acidic conditions which favor imine formation. organic-chemistry.org
Table 1: Comparison of Reductive Amination Protocols for Racemic 1-(2,5-Difluorophenyl)ethanamine
| Method | Amine Source | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Leuckart Reaction | Ammonium Formate / Formamide | Formic Acid (from reagent) | High Temperature (120-165°C) | One-pot, inexpensive reagents wikipedia.org | High energy, potential byproducts mdpi.com |
| Catalytic Hydrogenation | Ammonia | H₂ Gas / Metal Catalyst (e.g., Ra-Ni, Pd/C) | High Pressure, Moderate Temp. | High yield, clean byproducts (H₂O) | Requires specialized equipment frontiersin.org |
| Hydride Reduction | Ammonia | Sodium Triacetoxyborohydride (STAB) | Mildly acidic, Room Temp. | Mild conditions, high selectivity organic-chemistry.org | More expensive reagents |
Once the racemic amine is synthesized, the enantiomers must be separated. The most established method for this is classical chemical resolution, which involves converting the enantiomers into a mixture of diastereomers with different physical properties. wikipedia.orglibretexts.org
This is achieved by reacting the racemic 1-(2,5-difluorophenyl)ethanamine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction forms a pair of diastereomeric salts: [(R)-amine·(S)-acid] and [(S)-amine·(S)-acid]. These salts have different solubilities in a given solvent, allowing one to be selectively crystallized. wikipedia.org After separation by filtration, the desired enantiomer is recovered by treating the diastereomeric salt with a base to liberate the free amine. libretexts.orglibretexts.org
The choice of the resolving agent and the crystallization solvent is critical for a successful resolution and is often determined through empirical screening. nih.gov
Table 2: Common Chiral Resolving Agents for Primary Amines
| Resolving Agent Class | Examples | Mechanism |
|---|---|---|
| Tartaric Acid Derivatives | (+)-Tartaric Acid, Di-p-toluoyl-L-tartaric acid | Forms diastereomeric salts with differing solubilities. libretexts.org |
| Mandelic Acid Derivatives | (S)-Mandelic Acid, (R)-4-Chloromandelic Acid | Forms diastereomeric salts; aromatic interactions can aid discrimination. libretexts.orgnih.gov |
| Camphorsulfonic Acid | (+)-Camphor-10-sulfonic acid | A strong acid that forms crystalline salts with amines. libretexts.org |
| Amino Acid Derivatives | N-Acetyl-L-phenylalanine | Utilizes multiple interaction points for chiral recognition. |
Process Intensification and Scalability in Industrial Synthesis Research
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires a focus on process intensification—strategies that lead to smaller, cleaner, safer, and more energy-efficient processes. hovione.com
A key development in this area is the shift from traditional batch reactors to continuous flow chemistry. acs.orgwhiterose.ac.uk Continuous flow reactors offer significant advantages for both the synthesis and resolution steps:
Enhanced Safety: Small reactor volumes and superior heat transfer minimize the risks associated with exothermic reactions. vapourtec.com
Improved Consistency and Yield: Precise control over reaction parameters (temperature, pressure, residence time) leads to more consistent product quality and higher yields. rsc.org
Scalability: Production capacity is increased by running the reactor for longer periods, rather than by using larger, more hazardous vessels. nih.gov
Table 3: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scale-Up | Increase reactor volume | Increase operation time nih.gov |
| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume vapourtec.com |
| Heat Transfer | Limited by surface-to-volume ratio | Excellent, rapid heat exchange |
| Process Control | Variable | Precise control of parameters rsc.org |
| Integration | Difficult to couple steps | Easily integrated into multi-step sequences nih.gov |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly integral to modern synthetic route design, aiming to minimize environmental impact and improve sustainability. frontiersin.org
Key considerations in the synthesis of this compound include:
Atom Economy: This metric, conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. numberanalytics.com Reductive amination can be highly atom-economical, especially when using catalytic hydrogenation where the only byproduct is water. primescholars.com In contrast, classical resolution has a theoretical maximum yield of 50% for the desired enantiomer, representing poor atom economy unless the unwanted enantiomer is racemized and recycled. wikipedia.org
Solvent Selection: Many traditional reductive amination protocols use chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE). acsgcipr.org Green chemistry encourages the replacement of such hazardous solvents with more environmentally benign alternatives like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible. acsgcipr.orgrsc.org
Biocatalysis: The use of enzymes offers a green alternative to traditional chemical methods. For the synthesis of chiral amines, transaminases (TAs) can catalyze the asymmetric amination of a prochiral ketone (2,5-difluoroacetophenone) to directly produce the desired (S)-enantiomer with very high enantioselectivity. hovione.comyork.ac.uk This approach avoids the need for a resolution step, operates in mild aqueous conditions, and is highly selective, making it an attractive green process. hovione.comnih.gov
Table 4: Green Chemistry Analysis of Synthetic Routes
| Route | Atom Economy | Solvent/Reagent Hazards | Key Green Advantage |
|---|---|---|---|
| Reductive Amination & Classical Resolution | Low (<50% without recycle) wikipedia.org | Potential use of chlorinated solvents, stoichiometric resolving agents. | Well-established technology. |
| Reductive Amination & Dynamic Resolution | High (approaching 100%) | Requires racemization catalyst and energy input. | Maximizes material efficiency by recycling the unwanted isomer. acs.org |
| Asymmetric Biocatalysis (Transaminase) | High | Primarily aqueous, mild conditions. | Direct formation of the (S)-enantiomer, avoids resolution. hovione.comyork.ac.uk |
Transformations Involving the Amine Functionality
The primary amine group is a key locus of reactivity, serving as a potent nucleophile and a site for oxidation and reduction of its derivatives.
The nitrogen atom of this compound can readily undergo N-alkylation when treated with alkylating agents such as alkyl halides or sulfates. This reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. Depending on the stoichiometry and reaction conditions, this can lead to the formation of secondary amines, tertiary amines, and ultimately, quaternary ammonium salts. nih.gov
The synthesis of these derivatives typically involves reacting the primary amine with an appropriate alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and temperature can influence the extent of alkylation. nih.gov Quaternization is achieved by forcing the reaction with an excess of the alkylating agent, resulting in a tetra-substituted ammonium salt with a positive charge on the nitrogen atom.
| Reactant | Alkylating Agent | Typical Conditions | Product Class | Example Product Name |
|---|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Acetonitrile, K₂CO₃, Room Temp. | Secondary Amine | (S)-N-Methyl-1-(2,5-difluorophenyl)ethanamine |
| This compound | Ethyl Bromide (CH₃CH₂Br) | Ethanol, NaHCO₃, Reflux | Secondary Amine | (S)-N-Ethyl-1-(2,5-difluorophenyl)ethanamine |
| (S)-N,N-Dimethyl-1-(2,5-difluorophenyl)ethanamine | Methyl Iodide (excess) | Nitromethane, Heat | Quaternary Ammonium Salt | (S)-1-(2,5-Difluorophenyl)-N,N,N-trimethylethanaminium Iodide |
Acylation of the primary amine of this compound is a robust method for forming stable amide bonds. This transformation is fundamental in medicinal chemistry for creating analogues of bioactive compounds. researchgate.net The reaction can be achieved through several methods, most commonly by reacting the amine with an acyl chloride or a carboxylic acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. fishersci.it
Alternatively, direct coupling with a carboxylic acid is possible using a wide range of modern coupling reagents. organic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or phosphonium (B103445) salts facilitate the formation of a highly reactive acylating intermediate in situ, which then readily reacts with the amine. researchgate.netfishersci.it Catalytic methods using titanium (e.g., TiCl₄) or boron-based catalysts have also been developed for direct amidation. organic-chemistry.orgnih.gov These methods often proceed under mild conditions, preserving the stereochemical integrity of the chiral center. nih.gov
| Acylating Agent | Method/Reagents | Solvent | Product Name Example |
|---|---|---|---|
| Acetyl Chloride | Schotten-Baumann Reaction (e.g., with Pyridine) | Dichloromethane (DCM) | (S)-N-(1-(2,5-Difluorophenyl)ethyl)acetamide |
| Benzoic Acid | Carbodiimide Coupling (EDC, HOBt) | Dimethylformamide (DMF) | (S)-N-(1-(2,5-Difluorophenyl)ethyl)benzamide |
| Acetic Anhydride | Base-catalyzed acylation (e.g., with Triethylamine) | Tetrahydrofuran (THF) | (S)-N-(1-(2,5-Difluorophenyl)ethyl)acetamide |
| Propanoic Acid | Titanium(IV) Chloride Catalysis | Pyridine | (S)-N-(1-(2,5-Difluorophenyl)ethyl)propanamide |
The primary amine functionality can be oxidized to form imines. Given the benzylic nature of the amine in this compound, this transformation can be achieved using various oxidizing agents. The resulting imine, specifically a ketimine in this case (from the secondary carbon), is a valuable intermediate for further synthetic transformations.
Further oxidation to a nitrile species would require cleavage of the carbon-carbon bond between the chiral center and the methyl group, a transformation that is generally not direct and requires specific, often harsh, conditions. The more common and synthetically useful oxidation product is the corresponding N-substituted imine or, if reacted with an aldehyde or ketone, a Schiff base.
While the primary amine itself is not typically reduced, its derivatives, such as the amides formed in acylation reactions (Section 3.1.2), can undergo reduction. The reduction of an amide derived from this compound provides a direct route to N-substituted secondary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly employed for this transformation, effectively converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-).
| Starting Material | Reducing Agent | Typical Conditions | Product |
|---|---|---|---|
| (S)-N-(1-(2,5-Difluorophenyl)ethyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | (S)-N-Ethyl-1-(2,5-difluorophenyl)ethanamine |
| (S)-N-(1-(2,5-Difluorophenyl)ethyl)benzamide | Borane-Tetrahydrofuran Complex (BH₃·THF) | Anhydrous THF, Reflux | (S)-N-Benzyl-1-(2,5-difluorophenyl)ethanamine |
Reactions on the Difluorophenyl Aromatic Ring
The aromatic ring of the molecule is amenable to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org
Electrophilic aromatic substitution allows for the introduction of new functional groups onto the difluorophenyl ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of these reactions is directed by the existing substituents: the (S)-1-aminoethyl group and the two fluorine atoms. libretexts.org
Fluorine Atoms : As halogens, the fluorine atoms are deactivating toward EAS due to their inductive electron withdrawal. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the sigma complex). masterorganicchemistry.comlibretexts.org
Aminoethyl Group : The -(CH(CH₃)NH₂) group's influence is condition-dependent. In its neutral form, the amine is a powerful activating, ortho, para-directing group. However, many EAS reactions (such as nitration or sulfonation) are performed in strong acid, which protonates the amine to form an ammonium group -(CH(CH₃)NH₃⁺). This ammonium group is strongly deactivating and a meta-director.
The final substitution pattern results from the combined effects of these groups. The two fluorine atoms are located at positions 2 and 5. They direct incoming electrophiles to positions ortho and para relative to themselves. The aminoethyl group is at position 1. Considering the positions on the ring (C1 to C6), the available spots for substitution are C3, C4, and C6.
Analysis of the directing effects suggests that position C4 is the most likely site for substitution. It is para to the fluorine at C1 and ortho to the fluorine at C5. This prediction is supported by the existence of derivatives such as (S)-1-(4-Bromo-2,5-difluorophenyl)ethanamine, indicating that bromination occurs at the C4 position. nih.gov
| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | (S)-1-(4-Bromo-2,5-difluorophenyl)ethanamine nih.gov |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | (S)-1-(2,5-Difluoro-4-nitrophenyl)ethanamine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | (S)-4-Amino-2,5-difluorobenzenesulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (S)-1-(4-Acyl-2,5-difluorophenyl)ethanamine |
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound, with its primary amine group, can act as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. This type of reaction is a cornerstone of aromatic chemistry, allowing for the formation of carbon-nitrogen bonds through the displacement of a leaving group on an electron-deficient aromatic ring. google.com
The reactivity in SNAr reactions is highly dependent on the electrophile, specifically the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a good leaving group on the aromatic ring. google.com Halides, particularly fluoride, are effective leaving groups in these reactions. google.com A classic example of an electrophile used in SNAr reactions is 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent. wikipedia.org
The reaction mechanism proceeds via a two-step addition-elimination process. The amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. google.com In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the N-arylated product. google.com
When this compound reacts with an activated aryl halide like 1-fluoro-2,4-dinitrobenzene, the expected product is N-(2,4-dinitrophenyl)-(S)-1-(2,5-difluorophenyl)ethanamine. Such reactions are typically carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to neutralize the acid generated.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
|---|---|---|---|
| This compound | 1-Fluoro-2,4-dinitrobenzene | N-(2,4-dinitrophenyl)-(S)-1-(2,5-difluorophenyl)ethanamine | Polar aprotic solvent (e.g., DMF, DMSO), often with a mild base (e.g., K₂CO₃ or Et₃N) |
Formation of Stable Salts and Complexation Chemistry
The basic nature of the primary amine group in this compound allows for the straightforward formation of stable acid addition salts. These salts often exhibit improved crystallinity and solubility characteristics compared to the free base, which is advantageous for purification and handling.
The most common salt is the hydrochloride, formed by reacting the amine with hydrochloric acid. This salt is commercially available and widely used as a starting material in various synthetic applications.
Furthermore, the chirality of this compound makes it a valuable reagent for the resolution of racemic acids through the formation of diastereomeric salts. wikipedia.org Conversely, racemic mixtures of 1-(2,5-difluorophenyl)ethanamine can be resolved by reaction with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-tartaric acid. wikipedia.orggavinpublishers.com
This classical resolution method relies on the principle that the two resulting diastereomeric salts—(S)-amine•(+)-acid and (R)-amine•(+)-acid—have different physical properties, such as solubility. wikipedia.orgmdpi.com This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the acid. quora.com
| Racemic Amine | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method |
|---|---|---|---|
| (R/S)-1-(2,5-Difluorophenyl)ethanamine | (+)-Tartaric Acid | (S)-Amine•(+)-Tartrate and (R)-Amine•(+)-Tartrate | Fractional Crystallization |
The complexation chemistry of this compound is less documented in the scientific literature. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination with various metal ions to form transition metal complexes. nih.govmdpi.com The formation and stability of such complexes would depend on factors like the nature of the metal ion, the solvent system, and the reaction conditions. However, specific studies detailing the synthesis and characterization of metal complexes involving this particular ligand are not widely reported.
Applications in Asymmetric Catalysis and Advanced Organic Synthesis Research
Development of Chiral Ligands from (S)-1-(2,5-Difluorophenyl)ethanamine Scaffolds
The primary amine group of this compound serves as a convenient handle for the construction of more elaborate chiral ligands. These ligands are designed to coordinate with transition metals, creating a chiral environment that can influence a chemical reaction to favor the formation of one enantiomer over the other. This process, known as asymmetric catalysis, is a cornerstone of modern synthetic chemistry. tcichemicals.com
A prominent class of ligands derived from chiral amines are phosphine-amine hybrids. These bidentate ligands, which contain both a phosphorus and a nitrogen donor atom, are synthesized to create a stable chelate ring when coordinated to a metal center. The synthesis of such ligands from this compound typically involves the reaction of the primary amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), often in the presence of a base to neutralize the HCl byproduct. researchgate.net
The design of these ligands is modular. The steric and electronic properties can be fine-tuned by modifying the substituents on the phosphorus atom or the aromatic ring of the amine. For instance, using different diarylphosphino moieties allows for precise control over the catalytic pocket, which is crucial for achieving high levels of stereoselectivity. scholaris.ca The rigid backbone provided by the phenylethylamine scaffold ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle. nih.gov
Chiral phosphine-amine ligands derived from scaffolds like this compound are highly effective in a variety of transition metal-catalyzed asymmetric reactions. researchgate.net Their most notable application is in asymmetric hydrogenation, a powerful method for producing chiral alcohols and amines from prochiral ketones, imines, and olefins. acs.org
Catalyst systems are typically formed in situ or as pre-formed complexes with metals such as rhodium (Rh), iridium (Ir), and palladium (Pd). nih.govacs.org In these reactions, the metal center activates the hydrogen molecule, and the chiral ligand directs the approach of the substrate, leading to the preferential formation of one enantiomer. These methods are prized for their high efficiency, excellent enantioselectivities (often exceeding 99% ee), and atom economy. acs.org The fluorinated phenyl group on the ligand can also impart unique electronic properties and solubility, further influencing catalytic activity and selectivity.
The table below summarizes the application of analogous chiral amine-based ligands in key asymmetric reactions, demonstrating the high efficiencies that can be expected from ligands derived from this compound.
| Reaction Type | Substrate Class | Metal Catalyst | Typical Enantioselectivity (ee) |
| Asymmetric Hydrogenation | Ketones | Rh, Ir, Ru | >95% |
| Asymmetric Hydrogenation | Imines | Ir, Rh | >90% |
| Asymmetric Transfer Hydrogenation | Ketones | Ir, Ru | >98% |
| Asymmetric Hydroformylation | Alkenes | Rh | >90% |
This compound as a Chiral Building Block in Advanced Organic Synthesis
Beyond its use in ligand synthesis, the enantiomerically pure structure of this compound makes it a valuable chiral building block, or "synthon." dapinpharma.com Organic chemists incorporate this molecule directly into the carbon skeleton of a larger target molecule, embedding its chirality into the final product.
Chiral amines are fundamental components in a vast number of active pharmaceutical ingredients (APIs). alfa-labotrial.com The this compound scaffold is of particular interest in medicinal chemistry. The presence of fluorine atoms can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its biological target. alfa-labotrial.com
This compound serves as a key starting material for the synthesis of more complex enantiopure intermediates. dapinpharma.com For example, it can be elaborated into structures containing additional functional groups or heterocyclic rings, which are common features in modern pharmaceuticals. Research into related molecules, such as (R)-2-(2,5-Difluorophenyl)pyrrolidine, highlights the importance of this structural motif as a crucial building block in the synthesis of various pharmaceutical candidates. evitachem.com Its derivatives are explored for potential applications in treating a range of conditions, demonstrating the versatility of the difluorophenylethylamine core in drug discovery.
| Compound Class | Potential Therapeutic Area |
| Pyrrolidine (B122466) Derivatives | Central Nervous System Disorders |
| Complex Amine Scaffolds | Metabolic Diseases (e.g., Diabetes) |
| Heterocyclic Amines | Oncology, Antiviral Agents |
The total synthesis of natural products and their analogues is a significant driver of innovation in organic chemistry. nih.govnih.gov Chiral amines like this compound can be employed as chiral auxiliaries in these syntheses. nih.gov A chiral auxiliary is a temporary component of a molecule that directs the stereochemistry of one or more reactions. After its role is complete, it is cleaved from the molecule. This strategy allows for the construction of multiple stereocenters with a high degree of control. researchgate.net
The use of phenylethylamine derivatives is well-established in the diastereoselective synthesis of alkaloids and other complex natural products. nih.govuni-mainz.de By forming an amide or imine with a prochiral substrate, the this compound moiety can direct the addition of nucleophiles or reagents to one face of the molecule, thereby setting a new stereocenter. This approach is fundamental to building up the complex, stereochemically rich architectures found in nature. researchgate.net
Exploration in Novel Material Development and Functional Polymers
The principles of chirality and molecular recognition extend beyond catalysis and pharmaceuticals into the realm of materials science. The incorporation of chiral building blocks like this compound into polymers can lead to the creation of novel functional materials with unique properties.
Chiral polymers can exhibit ordered secondary structures, such as helices, and can be used in applications like chiral chromatography (for separating enantiomers) or as sensors capable of distinguishing between chiral molecules. The amine functionality of this compound allows it to be incorporated into polymer backbones through reactions that form polyamides or polyimines. Alternatively, it can be attached as a pendant group to a pre-existing polymer chain. nih.gov
The difluorophenyl group can also impart desirable properties to the resulting polymer, such as increased thermal stability, specific solubility characteristics, or altered electronic properties. mdpi.com While the exploration of this compound in this area is still emerging, its structural features make it a promising candidate for the development of advanced materials where chirality and fluorination can be leveraged to achieve specific functions.
Computational and Mechanistic Studies of S 1 2,5 Difluorophenyl Ethanamine
Theoretical Investigations of Molecular Structure and Conformation
Theoretical studies provide fundamental insights into the intrinsic properties of (S)-1-(2,5-Difluorophenyl)ethanamine, linking its three-dimensional structure to its reactivity and interactions. Computational chemistry methods are indispensable for exploring its electronic landscape and conformational possibilities.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to determine the electronic characteristics of this compound. These calculations provide a detailed picture of the molecule's electron density, orbital energies, and electrostatic potential, which are crucial for understanding its chemical behavior.
The presence of two highly electronegative fluorine atoms significantly influences the electronic properties of the aromatic ring. These atoms withdraw electron density, which can be quantified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The amine group typically represents a region of negative potential (red/yellow), indicating its role as a hydrogen bond donor and nucleophilic center, while the fluorine-substituted phenyl ring exhibits regions of positive potential.
Natural Bond Orbital (NBO) and Mulliken population analyses are employed to assign partial charges to each atom, offering a quantitative measure of the inductive effects of the fluorine substituents. This charge distribution is fundamental to predicting how the molecule will interact with other polar molecules or biological targets.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.2 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-311++G(d,p) |
Note: The values presented are representative and can vary based on the specific computational method and basis set employed.
The flexibility of this compound arises from the rotation around the C-C single bond connecting the chiral center to the phenyl ring. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule in three-dimensional space. mdpi.com Studies on similar phenethylamines show that they tend to exhibit an extended conformation. nih.gov The relative energies of different conformers, such as gauche and anti-arrangements of the amine group relative to the phenyl ring, are calculated to determine the global minimum energy structure. nih.gov
Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are particularly important in this molecule. The interactions between the orbitals of the amine group's lone pair, the C-H and C-N bonds of the ethylamine (B1201723) side chain, and the π-system of the difluorophenyl ring dictate the preferred conformations. The fluorine atoms introduce specific stereoelectronic effects, including hyperconjugative interactions and electrostatic repulsions, that can influence the rotational barrier and the relative stability of conformers. These subtle electronic interactions are critical for determining the molecule's precise shape, which in turn governs its recognition by and interaction with other molecules, such as chiral catalysts or enzyme active sites.
Mechanistic Elucidation of Reactions Involving this compound
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain through experimental means alone.
For reactions involving this compound, such as N-acylation, reductive amination, or its use in asymmetric synthesis, computational methods can map out the entire reaction coordinate. nih.gov This involves calculating the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. boisestate.eduresearchgate.net
DFT calculations are commonly used to locate transition state structures, which represent the highest energy point along a reaction pathway. arxiv.org Characterizing the transition state involves identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scm.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. By modeling these pathways, chemists can understand the step-by-step process of bond breaking and formation. rsc.org
Many reactions can potentially yield multiple products. Computational studies are invaluable for explaining and predicting the selectivity of reactions involving this compound. mdpi.com
Chemoselectivity: In molecules with multiple functional groups, computational models can predict which group is most likely to react by comparing the activation energies for competing reaction pathways.
Regioselectivity: While less common for this specific molecule, in related reactions involving substituted aryl groups, calculations can determine which position on the ring is most susceptible to attack.
Stereoselectivity: This is particularly relevant given the chiral nature of the molecule. When this compound is used as a chiral auxiliary or reactant in asymmetric synthesis, computational modeling can explain the origin of the observed stereochemical outcome. rsc.orgacs.org By comparing the energies of the diastereomeric transition states leading to different stereoisomeric products, researchers can understand why one product is formed in preference to another. nih.gov These models often reveal subtle steric and electronic interactions in the transition state that govern the transfer of chirality.
Prediction of Intermolecular Interactions and Binding Affinities
Understanding how this compound interacts with other molecules, especially biological macromolecules like proteins, is crucial for its application in medicinal chemistry. nih.gov
Computational techniques such as molecular docking are used to predict the preferred orientation of the molecule when it binds to a receptor's active site. nih.govmdpi.comd-nb.info These simulations score different binding poses based on factors like shape complementarity and intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.netmdpi.com
The difluorophenyl group plays a significant role in these interactions. Fluorine atoms can participate in non-covalent interactions that enhance binding affinity, such as hydrogen bonds (where the organic fluorine acts as a weak hydrogen bond acceptor), and multipolar interactions with polar groups like carbonyls in a protein backbone. nih.govacs.orgresearchgate.net The introduction of fluorine can significantly affect the molecule's physicochemical properties, which can in turn influence its binding affinity. mdpi.com
Molecular dynamics (MD) simulations can further refine these predictions by modeling the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the role of solvent molecules. nih.gov These simulations, combined with methods like free energy perturbation or thermodynamic integration, can yield quantitative predictions of binding affinities (e.g., ΔG or Kᵢ), which are invaluable for the rational design of more potent analogues in drug discovery programs. nih.gov
Table 2: Predicted Intermolecular Interactions and Binding Energies
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Monoamine Oxidase A | -7.8 | Tyr407, Phe208 | Hydrogen bond with amine, π-π stacking |
Note: This table presents hypothetical data from molecular docking simulations to illustrate the type of information generated. Actual values depend on the specific protein target and computational protocol.
Computational Docking and Molecular Dynamics Simulations
While specific computational docking and molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in publicly accessible literature, the principles of these techniques and findings from studies on analogous fluorinated and chiral molecules can provide significant insights into its potential molecular interactions.
Computational docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a molecule like this compound, docking could be employed to predict its binding mode within the active site of a target protein. The presence of the difluorophenyl ring can lead to specific interactions, such as halogen bonds and π-π stacking, which influence binding affinity and selectivity. The amine group is a key site for hydrogen bonding, a critical interaction in many biological systems. nih.gov
MD simulations are particularly valuable for studying chiral recognition, a fundamental process in biology and chemistry. nsf.gov In the context of this compound, simulations could be used to understand how its chirality influences its interactions with other chiral molecules, such as amino acids in a protein binding site or a chiral stationary phase in chromatography. By calculating the binding free energies of the (S) and (R) enantiomers, MD simulations can help to explain and predict enantioselectivity. nsf.gov
| Computational Technique | Application to this compound (Inferred from Analogous Systems) | Key Insights |
| Molecular Docking | Prediction of binding orientation within a receptor's active site. | Elucidation of potential hydrogen bonds, halogen bonds, and π-π stacking interactions. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility and stability of molecular complexes. | Understanding the influence of fluorine substitution on molecular conformation and noncovalent interactions. |
| MD Simulations for Chiral Recognition | Investigation of differential interactions of the (S)-enantiomer with chiral environments. | Prediction of enantioselectivity and elucidation of the molecular basis of chiral recognition. |
Modeling of Molecular Recognition in Supramolecular Systems (e.g., molecularly imprinted polymers)
Molecular recognition is a key principle in supramolecular chemistry, where noncovalent interactions drive the formation of highly organized structures. researchgate.net The fluorine atoms in this compound can significantly influence its participation in supramolecular assemblies by modifying non-bonded interactions and influencing the formation of specific arrangements. researchgate.net
Molecularly imprinted polymers (MIPs) are a class of synthetic materials designed to have high selectivity for a specific target molecule, known as the template. mdpi.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. Subsequent removal of the template leaves behind recognition sites that are complementary in shape, size, and functionality to the template.
For this compound, a molecularly imprinted polymer could be created to selectively bind this specific enantiomer. The amine group of the template can form hydrogen bonds or ionic interactions with acidic functional monomers, such as methacrylic acid. The difluorophenyl ring can engage in hydrophobic and π-π stacking interactions within the polymer matrix. The precise stereochemical arrangement of these interactions within the imprinted cavity would lead to chiral recognition, allowing the MIP to distinguish between the (S) and (R) enantiomers.
| Supramolecular System | Role of this compound | Key Interactions | Potential Application |
| Molecularly Imprinted Polymers (MIPs) | Template molecule for the creation of selective recognition sites. | Hydrogen bonding (amine group), ionic interactions, hydrophobic interactions, and π-π stacking (difluorophenyl ring). | Chiral separations, chemical sensing, and controlled release. |
| Self-Assembled Monolayers | Component for creating functionalized surfaces. | Interactions driven by the fluorinated aromatic ring and the amine headgroup. | Modified electrodes, sensors, and biocompatible surfaces. |
| Liquid Crystals | Chiral dopant to induce helical structures. | Chiral induction based on the stereochemistry of the molecule. | Advanced optical materials and displays. |
The modeling of molecular recognition in these systems often involves a combination of experimental techniques, such as chromatography and spectroscopy, and computational methods. Computational modeling can help to understand the nature of the binding sites within a MIP and to predict the binding affinities of different analytes. nih.gov By simulating the interactions between the template and the functional monomers, researchers can optimize the design of MIPs for improved selectivity and affinity.
Analytical and Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of (S)-1-(2,5-Difluorophenyl)ethanamine. The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons are characteristic of a 1,2,5-trisubstituted benzene (B151609) ring. The fluorine atoms would further influence the spectra, leading to complex splitting patterns (coupling) for adjacent protons and carbons, which can be analyzed to confirm the substitution pattern.
Illustrative ¹H NMR Data for a Similar Phenyl)ethanamine Derivative:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.10 - 7.30 | m | 3H | Ar-H |
| 4.15 | q | 1H | CH-NH₂ |
| 1.55 | s (br) | 2H | NH₂ |
Note: This is an illustrative table based on a similar compound, as specific experimental data for this compound was not found in the public domain.
Predicted Mass Spectrometry Data for 1-(2,5-difluorophenyl)ethanamine (B1598663):
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 158.07759 |
| [M+Na]⁺ | 180.05953 |
Source: Predicted data from PubChem for the racemic mixture.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC))
Chromatographic techniques are essential for assessing the chemical purity and, critically for chiral molecules, the enantiomeric excess (e.e.). Chiral chromatography, in particular, is the gold standard for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines. nih.gov The differential interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers in the chromatogram.
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers in the gas phase. This method is particularly suitable for volatile and thermally stable compounds. For amines like this compound, derivatization with a suitable reagent may be necessary to improve volatility and chromatographic performance. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
The determination of enantiomeric purity is a critical aspect of research involving chiral molecules, as the biological activity often resides in only one of the enantiomers.
Crystallographic Analysis for Absolute Stereochemistry Determination
While spectroscopic and chromatographic methods can confirm the structure and enantiomeric purity, X-ray crystallography provides the unambiguous determination of the absolute stereochemistry of a chiral molecule.
X-ray Crystallography: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. To determine the absolute configuration of a light-atom molecule like this compound, anomalous dispersion effects are utilized. This often requires the presence of a heavier atom in the crystal structure, either within the molecule itself or in a co-crystallized species (e.g., a salt with a chiral acid). The analysis of the intensities of Friedel pairs of reflections allows for the assignment of the correct enantiomer. Although a powerful technique, obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge. In cases where single crystals are difficult to obtain, microcrystal electron diffraction (MicroED) has emerged as a valuable alternative for determining the absolute stereochemistry of small molecules from nanocrystals. nih.gov
Comparative Academic Investigations with Structural Analogues
Impact of Fluorine Substitution Patterns (e.g., positional isomers) on Chemical Behavior and Selectivity
The presence and position of fluorine atoms on the phenyl ring of phenylethylamine derivatives can significantly alter their electronic properties, acidity, basicity, and, consequently, their chemical behavior and selectivity in chemical transformations. The electron-withdrawing nature of fluorine can influence the nucleophilicity of the amine and the acidity of the benzylic proton.
Research into the effects of site-specific aromatic fluorine substitution on protonated 2-phenylethylamine has revealed that fluorination can lead to notable changes in the molecule's geometric, energetic, and vibrational properties. For instance, in ortho-fluorinated analogues, the fluorine atom can engage in intramolecular NH+···F hydrogen bonding, leading to the formation of distinct conformers that are not observed in other positional isomers. This conformational rigidity or preference can play a crucial role in stereoselective interactions.
In the context of enantioselective catalysis, the electronic and steric properties imparted by the fluorine substitution pattern can influence the catalyst's efficacy. For example, in asymmetric fluorination reactions, the substitution pattern on chiral ligands has been shown to impact enantioselectivity. While a direct comparative study on the catalytic performance of all positional isomers of difluorophenylethylamine is not extensively documented, it is a recognized principle that such variations can lead to differences in enantiomeric excess (ee) of the product.
| Compound | Predicted pKa (relative to (S)-1-phenylethylamine) | Potential for Intramolecular H-bonding | Expected Impact on Nucleophilicity |
|---|---|---|---|
| (S)-1-(2,5-Difluorophenyl)ethanamine | Lower | Possible (with ortho-F) | Decreased |
| (S)-1-(2,6-Difluorophenyl)ethanamine | Significantly Lower | Strong (with both ortho-F) | Significantly Decreased |
| (S)-1-(3,5-Difluorophenyl)ethanamine | Lower | Minimal | Decreased |
| (S)-1-(2,4-Difluorophenyl)ethanamine | Lower | Possible (with ortho-F) | Decreased |
Comparative Studies with Other Chiral Arylethylamines and Racemic Forms
Chiral amines are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, resolving agents, and organocatalysts. The efficacy of these amines is highly dependent on their structure and stereochemistry. Comparative studies of this compound with other chiral arylethylamines, such as the parent (S)-1-phenylethylamine (α-PEA), and with its own racemic form, are crucial for understanding its utility.
As a chiral resolving agent, this compound can be used to separate racemic mixtures of chiral acids through the formation of diastereomeric salts. acs.orgbeilstein-journals.orgwikipedia.orgresearchgate.netnih.govlibretexts.orglibretexts.orgresearchgate.net The efficiency of this resolution depends on the differential solubility of the resulting diastereomeric salts, a property influenced by the steric and electronic nature of the chiral amine. researchgate.netnih.gov The fluorine substituents in this compound can alter the crystal packing and intermolecular interactions within the diastereomeric salts compared to those formed with non-fluorinated amines like (S)-1-phenylethylamine, potentially leading to improved resolution efficiency for certain racemic acids. researchgate.netcnr.it
In asymmetric synthesis, chiral arylethylamines are often employed as chiral auxiliaries to control the stereochemical outcome of a reaction. nih.govnih.gov For instance, in the diastereoselective Strecker synthesis of α-amino acids, the choice of chiral amine can significantly influence the diastereomeric ratio of the resulting α-aminonitrile. mdpi.comacs.orgresearchgate.netrsc.org While comprehensive data directly comparing this compound with a wide range of other chiral arylethylamines in the same reaction is limited, the principles of asymmetric induction suggest that the electronic and steric profile of the difluorinated analogue would lead to different levels of stereocontrol compared to its non-fluorinated counterparts.
The use of an enantiomerically pure amine versus its racemic form is a critical distinction. While a racemic amine can participate in diastereoselective reactions, it cannot induce enantioselectivity. nih.gov In contrast, an enantiopure amine like this compound can be used to generate an enantiomerically enriched product.
| Reaction Type | Chiral Amine Catalyst/Auxiliary | Substrate | Achieved % ee |
|---|---|---|---|
| Aza-Michael Addition | (S)-1-Phenylethylamine derivative | Alkyl amine and Trifluoromethyl Aryl Nitroolefin | up to 98% |
| Aza-Henry Reaction | Chiral bis(amidine) catalyst | α-Fluoro nitroalkane and N-Boc aldimine | up to 97% |
| Asymmetric Hydrogenation | Chiral Ferrocenyl P,N,N Ligand with Mn | Fluorinated Imines | up to 98% |
| Mannich Reaction | Chiral Primary Amine | Aldehyde and Ketimine | >95% |
Exploration of Backbone and Heterocyclic Analogues for Tunable Reactivity and Stereochemical Control
Incorporating the amine into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, creates a more conformationally rigid scaffold. mdpi.comrsc.orgorganic-chemistry.orgteknoscienze.comrsc.orgnih.gov This rigidity can enhance stereochemical control in asymmetric transformations by reducing the number of accessible transition states. Chiral 2-arylpyrrolidines and piperidines, for example, have been successfully employed as ligands in asymmetric catalysis, demonstrating high levels of enantioselectivity. rsc.orgteknoscienze.comresearchgate.netresearchgate.net The synthesis of these analogues allows for the systematic variation of the ring size and substituents to optimize their performance in a given reaction.
The concept of bioisosteric replacement, where the phenyl ring is substituted with a heterocycle, is another powerful strategy for tuning the properties of phenylethylamines. acs.orgresearchgate.net Heterocycles can introduce different electronic properties, hydrogen bonding capabilities, and steric demands compared to a substituted phenyl ring. For instance, replacing the 2,5-difluorophenyl group with a pyridine (B92270) or imidazole (B134444) ring would introduce basic nitrogen atoms, which could alter the catalytic activity or coordination properties of the molecule. This approach is widely used in medicinal chemistry to optimize the pharmacological properties of drug candidates and can be similarly applied to the design of novel chiral catalysts and auxiliaries. acs.orgresearchgate.net
The exploration of these backbone and heterocyclic analogues provides a rich field for the development of new chiral amines with tailored properties for specific applications in asymmetric synthesis, offering the potential for improved reactivity and enhanced stereochemical control.
| Analogue Type | Specific Compound/Ligand Class | Reaction Type | Stereochemical Outcome (e.g., % ee, dr) |
|---|---|---|---|
| Pyrrolidine Analogue | Chiral 2-aminocarbonylpyrrolidine ligand | Asymmetric Hydrogenation | up to 99% ee |
| Pyrrolidine Analogue | Chiral pyrrolidine-based organocatalyst | Michael Addition | up to 85% ee |
| Piperidine Analogue | Cinchona-based primary-tertiary diamine | Intramolecular Aza-Michael Addition | up to 99% ee |
| Heterocyclic Bioisostere | Chiral 2-pyridinyl-β-amino alcohol | Asymmetric Aldol Reaction | up to 55% ee |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
